

# Structural Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: **4-bromo-1,5-dimethyl-1H-pyrazole**

Cat. No.: **B1280239**

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the structural analysis of **4-bromo-1,5-dimethyl-1H-pyrazole**. Due to the limited availability of published experimental data for this specific isomer, this document presents a detailed analysis based on available information for the compound and its close isomers, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-bromo-1,3-dimethyl-1H-pyrazole. This guide includes key physicochemical properties, predicted spectroscopic data, a proposed synthetic protocol, and a logical workflow for its complete structural elucidation. The information is intended to serve as a valuable resource for researchers working with substituted pyrazoles in medicinal chemistry and materials science.

## Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the field of drug discovery and development due to their diverse pharmacological activities. The introduction of a bromine atom and methyl groups to the pyrazole core can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and potential as a therapeutic agent. **4-bromo-1,5-dimethyl-1H-pyrazole**, a member of this family, presents a unique substitution pattern that warrants detailed structural investigation. This guide aims to provide a thorough structural analysis, leveraging available data and predictive methodologies to facilitate further research and application of this compound.

## Physicochemical Properties

The fundamental physicochemical properties of **4-bromo-1,5-dimethyl-1H-pyrazole** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
CAS Number	5775-86-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	175.03 g/mol	<a href="#">[1]</a>
Appearance	Solid (predicted)	
Purity	Typically >98% (commercial)	<a href="#">[1]</a>

## Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectroscopic data for **4-bromo-1,5-dimethyl-1H-pyrazole** is not readily available in published literature. Therefore, this section provides predicted data based on the analysis of its isomers and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **4-bromo-1,5-dimethyl-1H-pyrazole** are presented below, alongside experimental data for its isomers for comparative analysis.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	H-3 (s)	N-CH <sub>3</sub> (s)	C-CH <sub>3</sub> (s)	Solvent	Reference
4-bromo-1,5-dimethyl-1H-pyrazole (Predicted)	~7.5 ppm	~3.7 ppm	~2.3 ppm	CDCl <sub>3</sub>	
4-bromo-1,3-dimethyl-1H-pyrazole	7.42 ppm	3.75 ppm	2.25 ppm	CDCl <sub>3</sub>	<a href="#">[4]</a>
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole	5.91 ppm	-	2.28, 2.26 ppm	CDCl <sub>3</sub>	<a href="#">[5]</a>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	C-3	C-4	C-5	N-CH <sub>3</sub>	C-CH <sub>3</sub>	Solvent	Reference
4-bromo-1,5-dimethyl-1H-pyrazole (Predicted)	~138 ppm	~95 ppm	~148 ppm	~35 ppm	~12 ppm	CDCl <sub>3</sub>	
4-bromo-1,3-dimethyl-1H-pyrazole	148.4 ppm	91.2 ppm	138.4 ppm	36.1 ppm	13.2 ppm	CDCl <sub>3</sub>	[4]
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole	148.4 ppm	107.8 ppm	138.4 ppm	-	13.2, 12.2 ppm	CDCl <sub>3</sub>	[5]

## Infrared (IR) Spectroscopy

The predicted significant IR absorption bands for **4-bromo-1,5-dimethyl-1H-pyrazole** are listed below. These predictions are based on the characteristic vibrational modes of the pyrazole ring and its substituents.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (aliphatic, CH <sub>3</sub> )
~1600-1500	C=N and C=C stretching (pyrazole ring)
~1450-1350	C-H bending (CH <sub>3</sub> )
~1050-1000	C-N stretching
~600-500	C-Br stretching

## Mass Spectrometry (MS)

The predicted mass spectrum of **4-bromo-1,5-dimethyl-1H-pyrazole** would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
174/176	[M] <sup>+</sup>	Molecular ion peak with characteristic bromine isotope pattern.
159/161	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group.
95	[M-Br] <sup>+</sup>	Loss of the bromine atom.

## Experimental Protocols

### Proposed Synthesis of **4-bromo-1,5-dimethyl-1H-pyrazole**

A plausible synthetic route to **4-bromo-1,5-dimethyl-1H-pyrazole** involves the bromination of 1,5-dimethyl-1H-pyrazole. A representative experimental protocol is detailed below.

**Materials:**

- 1,5-dimethyl-1H-pyrazole
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride ( $CCl_4$ ) or Acetonitrile ( $CH_3CN$ )
- AIBN (Azobisisobutyronitrile) (optional, for radical initiation)
- Sodium bicarbonate ( $NaHCO_3$ ) solution
- Sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

**Procedure:**

- To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in  $CCl_4$  or  $CH_3CN$ , add N-bromosuccinimide (1.05 eq).
- If using a radical pathway, a catalytic amount of AIBN can be added, and the mixture can be heated to reflux. Alternatively, the reaction can be stirred at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of  $NaHCO_3$  and then with brine.
- Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **4-bromo-1,5-dimethyl-1H-pyrazole**.

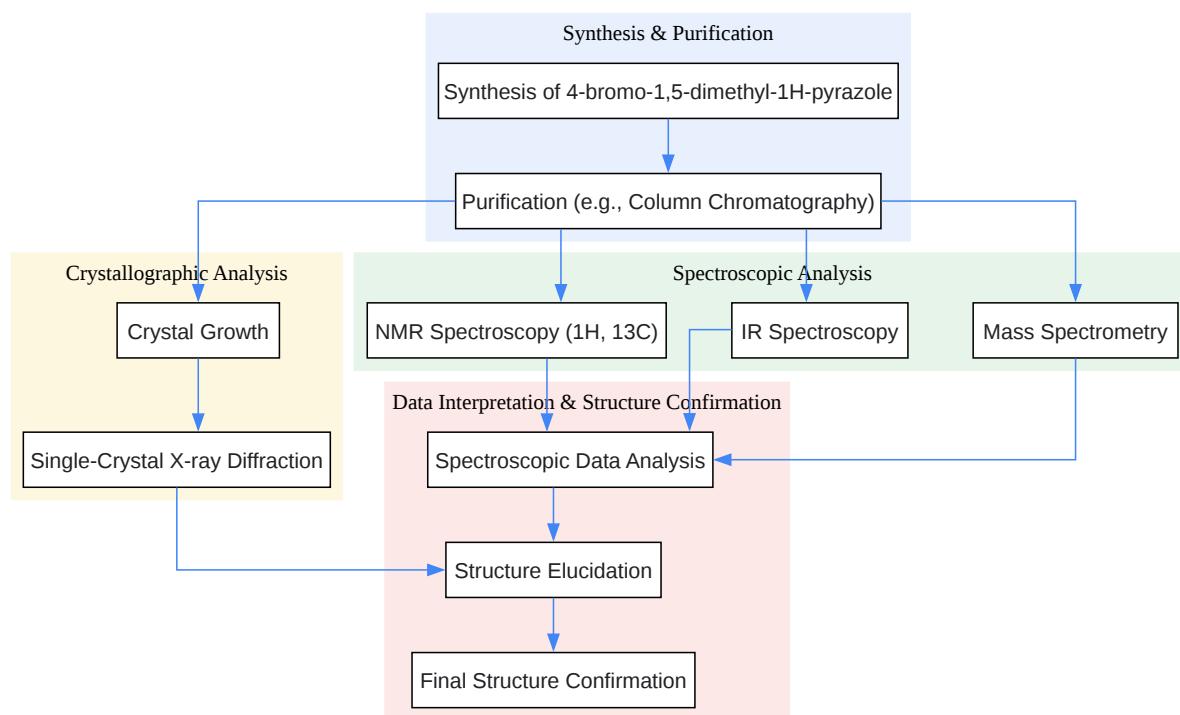
## Spectroscopic Characterization

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 or 500 MHz spectrometer using  $\text{CDCl}_3$  as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

## Visualizations

### Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural analysis of a synthesized compound like **4-bromo-1,5-dimethyl-1H-pyrazole**.

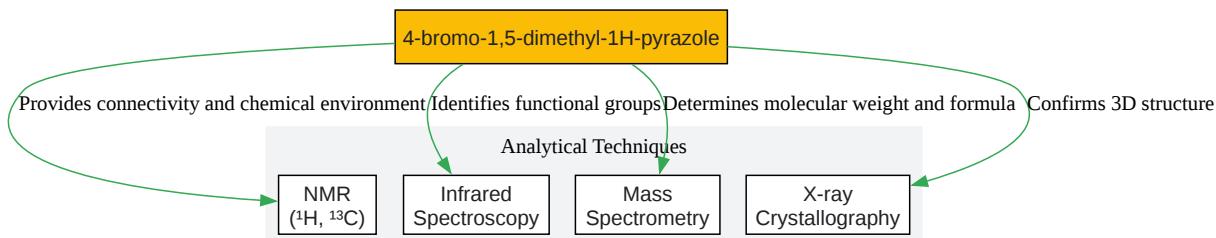


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Caption: Workflow for the synthesis and structural elucidation of **4-bromo-1,5-dimethyl-1H-pyrazole**.

## Relationship between Compound and Analytical Techniques

This diagram shows the relationship between the target compound and the various analytical techniques used for its structural characterization.



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Caption: Analytical techniques for the structural analysis of **4-bromo-1,5-dimethyl-1H-pyrazole**.

## Conclusion

While direct experimental data for **4-bromo-1,5-dimethyl-1H-pyrazole** remains elusive in the public domain, this technical guide provides a robust framework for its structural analysis. By leveraging comparative data from its isomers and established spectroscopic principles, a comprehensive predicted analytical profile has been established. The proposed synthetic protocol offers a viable route for its preparation, and the outlined workflow provides a clear path for its complete structural elucidation. This guide serves as a foundational resource for researchers, enabling them to proceed with the synthesis, characterization, and exploration of the potential applications of this and other related substituted pyrazole compounds.

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